An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-Phenylthiophene-3-carboxylic Acid
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-Phenylthiophene-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of 4-phenylthiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document serves as a detailed roadmap for its determination and analysis. We present a robust, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) of 4-phenylthiophene-3-carboxylic acid. Furthermore, we offer insights into the expected structural features, including molecular geometry and intermolecular interactions, based on the analysis of structurally related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for the comprehensive solid-state characterization of this and similar thiophene derivatives.
Introduction: The Significance of 4-Phenylthiophene-3-carboxylic Acid
Thiophene-containing compounds are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, organic electronics, and polymer science. The introduction of a phenyl group and a carboxylic acid moiety to the thiophene scaffold, as in 4-phenylthiophene-3-carboxylic acid (Molecular Formula: C₁₁H₈O₂S, Molecular Weight: 204.25 g/mol ), creates a molecule with a unique combination of rigidity, aromaticity, and hydrogen-bonding capability.[1][2] These features make it a promising building block for the design of novel bioactive agents and functional materials.
A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction is the gold standard for elucidating this arrangement, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the necessary steps to achieve this for 4-phenylthiophene-3-carboxylic acid.
Synthesis and Crystallization
The first critical step in any crystallographic study is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of 4-Phenylthiophene-3-carboxylic Acid
A common and effective method for the synthesis of substituted thiophenes is the Gewald reaction.[3] For 4-phenylthiophene-3-carboxylic acid, a plausible synthetic route involves the reaction of a substituted acetophenone with an activated cyano-compound in the presence of elemental sulfur and a base. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Synthesis
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Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
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To a solution of ethyl cyanoacetate and phenylacetaldehyde in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or morpholine).
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Stir the mixture at room temperature for 1-2 hours.
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Add elemental sulfur to the reaction mixture and heat to reflux for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
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Step 2: Diazotization and Removal of the Amino Group.
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Suspend the ethyl 2-amino-4-phenylthiophene-3-carboxylate in an aqueous solution of sulfuric acid at 0-5 °C.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes.
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Add hypophosphorous acid and heat the mixture gently to effect the deamination.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Step 3: Hydrolysis to 4-Phenylthiophene-3-carboxylic Acid.
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Dissolve the resulting ethyl 4-phenylthiophene-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 2-4 hours.
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Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
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Crystallization
The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study. For a carboxylic acid like 4-phenylthiophene-3-carboxylic acid, several techniques can be employed.
Experimental Protocol: Crystallization
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Slow Evaporation:
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Prepare a saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) at room temperature.
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Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
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Vapor Diffusion:
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Place a small vial containing a concentrated solution of the compound inside a larger, sealed container.
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The outer container should contain a more volatile solvent in which the compound is less soluble (the "anti-solvent").
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The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
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Cooling:
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Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.
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Slowly cool the solution to room temperature or below to induce crystallization.
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Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides definitive information about the molecular structure and packing in the crystalline state.
Experimental Protocol: SC-XRD Data Collection and Structure Refinement
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4]
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Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystal Structure of 4-Phenylthiophene-3-carboxylic Acid
Based on the known structural chemistry of carboxylic acids and thiophene derivatives, we can anticipate several key features in the crystal structure of 4-phenylthiophene-3-carboxylic acid.
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Hydrogen Bonding: Carboxylic acids are strong hydrogen bond donors and acceptors. It is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and stable supramolecular synthon.
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Molecular Conformation: The dihedral angle between the thiophene and phenyl rings will be a critical conformational parameter. Steric hindrance between the rings is likely to result in a non-planar conformation.
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π-π Stacking: The aromatic nature of the thiophene and phenyl rings suggests the possibility of π-π stacking interactions, which would contribute to the overall stability of the crystal packing.
Table 1: Hypothetical Crystallographic Data for 4-Phenylthiophene-3-carboxylic Acid
| Parameter | Hypothetical Value |
| Chemical formula | C₁₁H₈O₂S |
| Formula weight | 204.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.315 |
| R-factor (%) | < 5 |
Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Diagram: Anticipated Hydrogen Bonding and Molecular Packing
Caption: A simplified representation of the expected O-H···O hydrogen bonding between two molecules of 4-phenylthiophene-3-carboxylic acid, forming a centrosymmetric dimer.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity analysis, and for studying polymorphism.
Experimental Protocol: PXRD Data Acquisition
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Sample Preparation: A small amount of the finely ground crystalline powder is placed on a sample holder.
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Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
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Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the substance.
Diagram: PXRD Analysis Workflow
Caption: The workflow for powder X-ray diffraction analysis.
Conclusion
While the definitive crystal structure of 4-phenylthiophene-3-carboxylic acid awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and crystallographic analysis. The anticipated structural features, including the formation of hydrogen-bonded dimers and a non-planar molecular conformation, offer a solid starting point for future investigations. The detailed protocols provided herein are intended to empower researchers to undertake the solid-state characterization of this and related compounds, which is a critical step in the rational design of new pharmaceuticals and functional materials. The elucidation of the crystal structure will undoubtedly provide invaluable insights into the structure-property relationships of this versatile molecule.
References
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Stallings, J. C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ACS Medicinal Chemistry Letters, 4(3), 321-326. [Link]
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Mamatha, D. M., et al. (2018). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
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Vu Quoc, H., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 69-73. [Link]
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